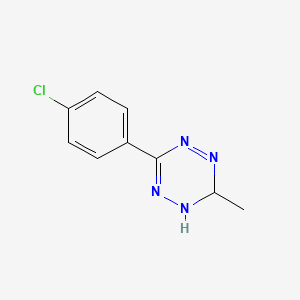
4-Methyl-3-(2-methylpropyl)hex-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(2-methylpropyl)hex-2-enoic acid is an organic compound with the molecular formula C11H20O2 It is a carboxylic acid with a unique structure that includes a double bond and a branched alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2-methylpropyl)hex-2-enoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 4-methyl-3-hexenoic acid, with an appropriate alkyl halide under basic conditions. The reaction typically requires a strong base like sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include catalytic hydrogenation of precursor compounds or the use of continuous flow reactors to optimize reaction conditions and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-(2-methylpropyl)hex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, strong bases (e.g., NaH, KOtBu)
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(2-methylpropyl)hex-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-(2-methylpropyl)hex-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, while the double bond and alkyl chain contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-3-hexenoic acid
- 2-Methyl-3-hexenoic acid
- 3-Methyl-2-hexenoic acid
Comparison
4-Methyl-3-(2-methylpropyl)hex-2-enoic acid is unique due to its branched alkyl chain and specific positioning of the double bond. This structural uniqueness imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the 2-methylpropyl group can influence the compound’s steric hindrance and electronic distribution, affecting its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
922177-82-0 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
4-methyl-3-(2-methylpropyl)hex-2-enoic acid |
InChI |
InChI=1S/C11H20O2/c1-5-9(4)10(6-8(2)3)7-11(12)13/h7-9H,5-6H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
XKGIANLHFYQOEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=CC(=O)O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14184395.png)
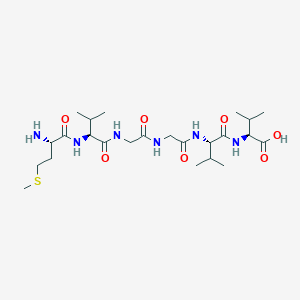
![N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14184415.png)
![3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride](/img/structure/B14184431.png)
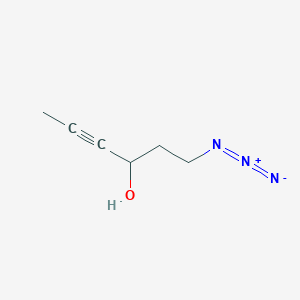


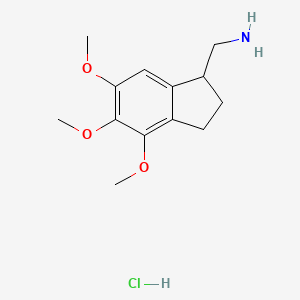

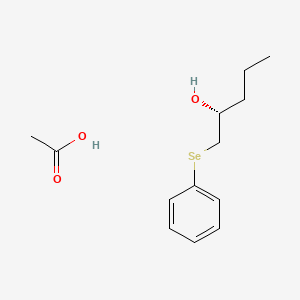
![N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14184471.png)
![3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B14184472.png)
